1,4-Dioxane-2,5-dicarboxylicacid,2-methylester,(2r,5s)-rel-
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Overview
Description
1,4-Dioxane-2,5-dicarboxylicacid,2-methylester,(2r,5s)-rel- is a complex organic compound that belongs to the class of dioxane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxane-2,5-dicarboxylicacid,2-methylester,(2r,5s)-rel- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the dioxane ring through cyclization of appropriate precursors.
Esterification: Introduction of the methyl ester group via esterification reactions.
Chiral Resolution: Separation of enantiomers to obtain the (2r,5s)-rel- configuration.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxane-2,5-dicarboxylicacid,2-methylester,(2r,5s)-rel- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts for esterification and cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dioxane-2,5-dicarboxylicacid,2-methylester,(2r,5s)-rel- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Metabolic Pathways: Participation in or disruption of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxane-2,5-dicarboxylicacid,2-ethylester: Similar structure with an ethyl ester group.
1,4-Dioxane-2,5-dicarboxylicacid,2-methylester,(2s,5r)-rel-: Enantiomer with different stereochemistry.
Uniqueness
1,4-Dioxane-2,5-dicarboxylicacid,2-methylester,(2r,5s)-rel- is unique due to its specific stereochemistry, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H10O6 |
---|---|
Molecular Weight |
190.15 g/mol |
IUPAC Name |
(2S,5R)-5-methoxycarbonyl-1,4-dioxane-2-carboxylic acid |
InChI |
InChI=1S/C7H10O6/c1-11-7(10)5-3-12-4(2-13-5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1 |
InChI Key |
FRGYPQYDYKJZRN-CRCLSJGQSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CO[C@@H](CO1)C(=O)O |
Canonical SMILES |
COC(=O)C1COC(CO1)C(=O)O |
Origin of Product |
United States |
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